N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Description
N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiazolidine ring, a carboxamide group, and a fluorinated phenyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS.ClH/c1-8-3-4-10(5-11(8)14)9(2)16-13(17)12-6-18-7-15-12;/h3-5,9,12,15H,6-7H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLAVTCZDLZLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CSCN2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an α-haloamide under basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluoro-4-methylbenzoyl chloride and an appropriate catalyst.
Coupling Reaction: The final step involves coupling the thiazolidine ring with the fluorinated phenyl group through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a thiazolidine-2,4-dione derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Thiazolidine-2,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
- N-[1-(3-bromo-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
- N-[1-(3-fluoro-4-ethylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Uniqueness
N-[1-(3-fluoro-4-methylphenyl)ethyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to the presence of the fluorinated phenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
